molecular formula C18H21N3O4 B5780060 N'-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)furan-2-carbohydrazide

N'-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)furan-2-carbohydrazide

Cat. No.: B5780060
M. Wt: 343.4 g/mol
InChI Key: WUYNRGLQCDDJMN-UHFFFAOYSA-N
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Description

N’-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)furan-2-carbohydrazide is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a furan ring and a carbohydrazide group attached to an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)furan-2-carbohydrazide typically involves multiple steps. One common method includes the reaction of 6,7-dimethoxy-3,3-dimethylisoquinoline with furan-2-carbohydrazide under specific conditions. The reaction is often carried out in the presence of a catalyst, such as polyphosphoric acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)furan-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various isoquinoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

N’-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)furan-2-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)furan-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The presence of methoxy and dimethyl groups enhances its binding affinity and selectivity, making it a potent modulator of biological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)furan-2-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-18(2)10-11-8-14(23-3)15(24-4)9-12(11)16(19-18)20-21-17(22)13-6-5-7-25-13/h5-9H,10H2,1-4H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUYNRGLQCDDJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(=N1)NNC(=O)C3=CC=CO3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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